molecular formula C15H19N5O2 B7107199 N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B7107199
M. Wt: 301.34 g/mol
InChI Key: PNHOUKNNMFKFKJ-UHFFFAOYSA-N
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Description

N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system, and a piperidinylpropyl side chain, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-13(20-6-2-1-3-7-20)4-5-17-15(22)12-9-18-14-11(12)8-16-10-19-14/h8-10H,1-7H2,(H,17,22)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHOUKNNMFKFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC(=O)C2=CNC3=NC=NC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable aminopyrimidine with a piperidinylpropyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the purification of intermediates through crystallization or chromatography to achieve the desired quality and consistency. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrrolopyrimidines with varying biological activities .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties, making it a promising candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It may also interfere with viral replication and bacterial growth by targeting key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide stands out due to its specific piperidinylpropyl side chain, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a more potent and selective compound compared to its analogs .

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